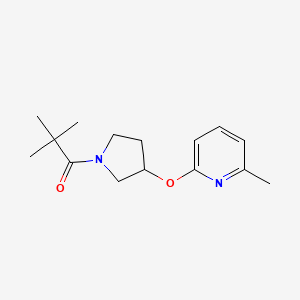
2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to a pyridin-2-yl group through an oxygen atom, and a propan-1-one group attached to the pyrrolidine ring. The exact structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available sources .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of heavily substituted 2-aminopyridines demonstrates the chemical reactivity and potential for creating diverse molecules with varying substituents, which could be relevant for developing pharmaceuticals or chemical probes (Teague, 2008). Such methodologies could be applicable to the synthesis and functionalization of 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one for specific scientific studies.
Coordination Chemistry and Metal Complexes
Research on manganese(II) and zinc(II) complexes with terpyridine ligands, including dimethylpyridine derivatives, highlights the importance of these compounds in coordination chemistry (Wałęsa-Chorab et al., 2011). The structural, magnetic, and spectroscopic properties of such complexes can inform the development of novel materials or catalysts, suggesting similar potential applications for this compound in forming metal-organic frameworks or catalytic systems.
Antioxidant, Antitumor, and Antimicrobial Activities
Compounds structurally related to this compound have been studied for their biological activities. For instance, pyrazolopyridines, which share a similar pyridine motif, have been investigated for their antioxidant, antitumor, and antimicrobial properties (El‐Borai et al., 2013). This highlights the potential of this compound in pharmacological and biochemical research, particularly in the development of new therapeutic agents or as a tool in studying biological systems.
Optical and Electronic Properties
The study of structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including pyridine derivatives, provides insight into the utility of these compounds in materials science (Palion-Gazda et al., 2019). Such compounds are valuable in designing organic electronics, photovoltaics, and sensors, suggesting that this compound could also find applications in these areas, contingent upon its optical and electronic properties.
Mécanisme D'action
Propriétés
IUPAC Name |
2,2-dimethyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-5-7-13(16-11)19-12-8-9-17(10-12)14(18)15(2,3)4/h5-7,12H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWYAJHTLPNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
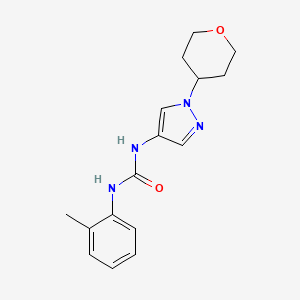
![3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2747604.png)
![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2747605.png)
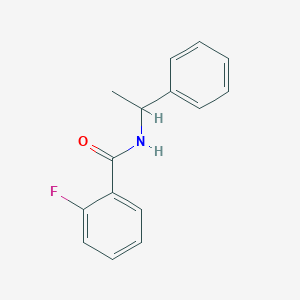

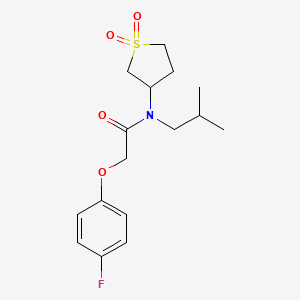
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2747616.png)
![N-[(2S)-1-Hydroxybutan-2-yl]acetamide](/img/structure/B2747617.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2747620.png)
![8-methoxy-3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2747621.png)

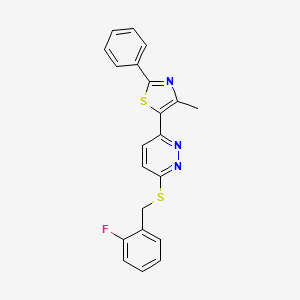
![N-(2,4-dimethoxyphenyl)-2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2747625.png)
